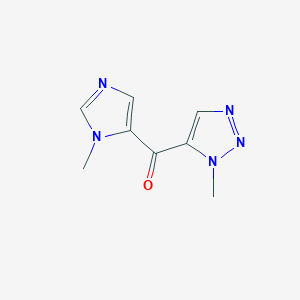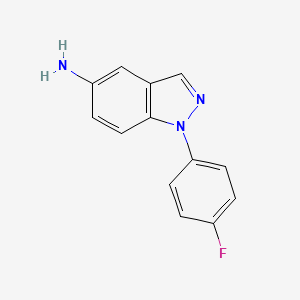![molecular formula C13H16O2 B8424221 3-[2-(benzyloxy)ethyl]cyclobutan-1-one](/img/structure/B8424221.png)
3-[2-(benzyloxy)ethyl]cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(benzyloxy)ethyl]cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a benzyloxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The reaction proceeds through several steps, including bromination of acetone in methanol, followed by cyclization to form the cyclobutanone ring . The reaction conditions are generally mild, and the raw materials are readily available and cost-effective.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-[2-(benzyloxy)ethyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The benzyloxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
科学研究应用
3-[2-(benzyloxy)ethyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound without the benzyloxyethyl group.
3-(Benzyloxymethyl)cyclobutanone: A similar compound with a benzyloxymethyl group instead of benzyloxyethyl.
Cyclopentanone: A five-membered ring analog.
Uniqueness
3-[2-(benzyloxy)ethyl]cyclobutan-1-one is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
3-(2-phenylmethoxyethyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c14-13-8-12(9-13)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI 键 |
VZNDMIXOMCHKPU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=O)CCOCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3,4-Dimethoxyphenyl)hydrazono]malononitrile](/img/structure/B8424201.png)



![(R)-2-Ethyl-8-methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8424236.png)


